REACTION_CXSMILES
|
[N+](=C)=[N-].C1(=O)C2C(C3C(C=2)=CC=CC=3)=CC=C1.C[O:19][C:20]1[C:21]2[C:26]([C:27]3[CH:28]=[CH:29][CH:30]=[CH:31][C:32]=3[CH:33]=1)=[CH:25][CH:24]=[CH:23][CH:22]=2.C1C2C=C(OC3C4C(C5C=CC=CC=5C=3)=CC=CC=4)C3C(=CC=CC=3)C=2C=CC=1>>[CH:31]1[C:32]2[CH:33]=[C:20]([OH:19])[C:21]3[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:27]=2[CH:28]=[CH:29][CH:30]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C2=CC=CC=C2C=2C=CC=CC2C1
|
Name
|
di-9-phenanthryl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(=CC12)OC=1C2=CC=CC=C2C=2C=CC=CC2C1
|
Name
|
enols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
enol ethers
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethylene oxides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
fluorenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CC=C2C3=CC=CC=C3C=C12)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(=CC12)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |